molecular formula C18H24N2O6 B145533 (S)-N-1-Boc-N-4-Cbz-2-piperazine carboxylic acid CAS No. 138775-03-8

(S)-N-1-Boc-N-4-Cbz-2-piperazine carboxylic acid

Cat. No.: B145533
CAS No.: 138775-03-8
M. Wt: 364.4 g/mol
InChI Key: SREPAMKILVVDSP-AWEZNQCLSA-N
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Description

(S)-N-1-Boc-N-4-Cbz-2-piperazine carboxylic acid is a complex organic compound with the molecular formula C18H24N2O6. This compound is characterized by the presence of a piperazine ring substituted with benzyloxycarbonyl and tert-butoxycarbonyl groups, making it a significant molecule in various chemical and pharmaceutical applications.

Scientific Research Applications

(S)-N-1-Boc-N-4-Cbz-2-piperazine carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Industry: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

Target of Action

Carboxylic acid derivatives, which this compound is a part of, are known to interact with various biological targets depending on their specific structures .

Mode of Action

Carboxylic acids and their derivatives generally undergo nucleophilic substitution reactions . In these reactions, the nucleophile (-OH) is substituted by another nucleophile (Nu). The carbonyl group (C=O) gets polarized, as oxygen is more electronegative than carbon and pulls the electron density towards itself. This results in the carbon atom developing a partial positive charge (δ+) and the oxygen atom developing a partial negative charge (δ-) .

Biochemical Pathways

Carboxylic acids play a crucial role in various metabolic pathways, including the tricarboxylic acid (tca) cycle . The TCA cycle is a central metabolic pathway that plays a key role in the breakdown of organic fuel molecules in the presence of oxygen to harvest the energy needed for cellular growth and division .

Pharmacokinetics

The pharmacokinetics of carboxylic acids and their derivatives can vary widely depending on their specific structures .

Result of Action

Carboxylic acids and their derivatives can have a wide range of biological effects depending on their specific structures and targets .

Action Environment

The action of (S)-N-1-Boc-N-4-Cbz-2-piperazine carboxylic acid can be influenced by various environmental factors. For instance, the stability and efficacy of carboxylic acids can be affected by factors such as pH, temperature, and the presence of other substances .

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, given the known activities of other piperazine derivatives . Additionally, more detailed studies of its physical and chemical properties could be beneficial .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-1-Boc-N-4-Cbz-2-piperazine carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the protection of the piperazine nitrogen atoms with benzyloxycarbonyl and tert-butoxycarbonyl groups. This is followed by the introduction of the carboxylic acid functionality at the 2-position of the piperazine ring. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high efficiency, reproducibility, and scalability. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-N-1-Boc-N-4-Cbz-2-piperazine carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to remove protective groups or reduce specific functionalities.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific substituents on the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(Benzyloxycarbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid
  • (2S)-1-(Benzyloxycarbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid

Uniqueness

(S)-N-1-Boc-N-4-Cbz-2-piperazine carboxylic acid is unique due to its specific stereochemistry and the presence of both benzyloxycarbonyl and tert-butoxycarbonyl protective groups. These features confer distinct chemical properties and reactivity patterns, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxycarbonylpiperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O6/c1-18(2,3)26-17(24)20-10-9-19(11-14(20)15(21)22)16(23)25-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,21,22)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SREPAMKILVVDSP-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426684
Record name (2S)-4-[(Benzyloxy)carbonyl]-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138775-03-8
Record name 1-(1,1-Dimethylethyl) 4-(phenylmethyl) (2S)-1,2,4-piperazinetricarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138775-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-4-[(Benzyloxy)carbonyl]-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 138775-03-8
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